C10 Ceramide (N-decanoyl-D-erythro-sphingosine) is a synthetic, bioactive sphingolipid characterized by its 10-carbon acyl chain. Positioned structurally between highly water-soluble short-chain ceramides (e.g., C2, C6) and highly hydrophobic long-chain physiological ceramides (e.g., C16, C18), C10 Ceramide offers a critical balance of lipophilicity and aqueous processability. It is soluble in standard organic solvents such as dimethylformamide (DMF) at approximately 0.50 mg/mL, facilitating straightforward stock solution preparation without the immediate need for complex lipid-raft or liposomal carriers . In procurement and laboratory workflows, it is primarily sourced as a high-purity analytical internal standard for LC-MS/MS lipidomics and as a highly cell-permeable reagent for in vitro apoptosis and membrane channel research .
Substituting C10 Ceramide with shorter (C2/C6) or longer (C16/C18) chain analogs fundamentally alters assay mechanics and analytical accuracy. Long-chain ceramides like C16 are highly abundant in mammalian tissues, making them useless as internal standards due to massive endogenous background signal overlap[1]. Conversely, while ultra-short C2 or C6 ceramides are highly soluble, they exhibit non-physiological rapid cellular uptake and distinct metabolic routing, often skewing cytotoxicity baselines [2]. Furthermore, C16 ceramide requires sophisticated delivery vehicles, such as cholesterol phosphocholine (CholPC) complexes or liposomes, to achieve cellular penetration, whereas C10 Ceramide penetrates membranes efficiently at lower concentrations without complex formulation [2]. Procuring the exact C10 chain length is therefore mandatory for zero-background lipidomics and formulation-free in vitro delivery .
In quantitative lipidomics, the choice of internal standard is dictated by the absence of endogenous overlap. C10 Ceramide is virtually absent in mammalian tissues, whereas physiological ceramides like C16 and C18 are highly abundant. Using C10 Ceramide as an internal standard provides a zero-interference baseline, ensuring absolute quantification accuracy in LC-MS/MS workflows without the signal confounding inherent to native chain lengths .
| Evidence Dimension | Endogenous baseline signal in mammalian tissue samples |
| Target Compound Data | Near-zero endogenous baseline signal |
| Comparator Or Baseline | C16 / C18 Ceramides (High endogenous abundance causing signal overlap) |
| Quantified Difference | C10 provides a zero-interference baseline, whereas C16/C18 overlap with abundant native lipids. |
| Conditions | High-throughput LC-MS/MS sphingolipid profiling and galactocerebrosidase (GALC) assays. |
Enables precise, absolute quantification of physiological ceramides without signal confounding, making it the gold-standard internal spike-in.
Chain length directly dictates the processability and cellular uptake of synthetic ceramides. In vitro tracking demonstrates that C10 Ceramide possesses an initial cellular incorporation rate more than double that of C16 Ceramide under identical solvent conditions. This accelerated uptake allows C10 to efficiently penetrate cell membranes without the mandatory use of complex liposomal carriers or cholesterol phosphocholine (CholPC) complexes required by longer-chain analogs[1].
| Evidence Dimension | Initial rate of cellular incorporation |
| Target Compound Data | >2x faster initial cellular incorporation rate |
| Comparator Or Baseline | C16 Ceramide (Baseline incorporation rate) |
| Quantified Difference | C10 Ceramide demonstrates more than double the initial cellular uptake rate compared to C16 Ceramide. |
| Conditions | HeLa cell culture, tracking lipid incorporation over time. |
Eliminates the need for costly and complex liposomal or CholPC-complexed delivery systems required for long-chain ceramides.
The enhanced solubility and uptake kinetics of C10 Ceramide translate into higher practical potency in cell viability assays. Quantitative resazurin reduction assays indicate that a 100 µM dose of C10 Ceramide achieves a comparable level of cytotoxicity and pro-apoptotic activity to a 200 µM dose of C16 Ceramide. This allows researchers to utilize 50% less material per assay, significantly reducing the risk of solvent-induced off-target toxicity [1].
| Evidence Dimension | Concentration required for equivalent viability inhibition |
| Target Compound Data | 100 µM required for target viability inhibition |
| Comparator Or Baseline | C16 Ceramide (200 µM required for comparable inhibition) |
| Quantified Difference | C10 achieves comparable cytotoxic effects at 50% of the molar concentration of C16. |
| Conditions | Resazurin reduction assay in cultured cells over 24 hours. |
Allows researchers to use 50% less material per assay while minimizing the risk of solvent-induced off-target toxicity at high concentrations.
In immunological assay validation, cross-reactivity is a primary failure point. Lipid overlay assays reveal that standard polyclonal anti-ceramide antibodies exhibit strong affinity for C14 and C16 ceramides but show low to no detection for C10 Ceramide. This distinct immunological profile makes C10 Ceramide an ideal negative control or orthogonal spike-in for validating the chain-length specificity of custom antibodies and ELISAs [1].
| Evidence Dimension | Polyclonal anti-ceramide antibody affinity |
| Target Compound Data | Low to no detection/cross-reactivity |
| Comparator Or Baseline | C14 / C16 Ceramides (Strong antibody affinity) |
| Quantified Difference | C10 evades detection by standard C14/C16-targeted polyclonal antibodies. |
| Conditions | Lipid overlay assays testing sphingolipid epitope exposure. |
Validates C10 Ceramide as an ideal negative control or orthogonal non-interfering standard in immunological ceramide panels.
Chosen over C16/C18 due to its absence in mammalian endogenous pools, ensuring zero signal overlap during the quantification of disease-linked sphingolipids in plasma or tissue .
Utilized as a non-interfering internal standard substrate to monitor enzyme kinetics and screen for lysosomal storage disorders (e.g., Krabbe disease) .
Procured for in vitro cell viability assays where researchers need to induce ceramide-mediated apoptosis without the confounding variables of liposomal or CholPC delivery vehicles required by longer-chain analogs [1].
Deployed as a structurally similar but immunologically distinct negative control in lipid overlay assays and ELISAs to confirm the chain-length specificity of anti-ceramide antibodies [2].